molecular formula C14H20O B14554698 Benzene, [1-(cyclohexyloxy)ethyl]- CAS No. 61812-55-3

Benzene, [1-(cyclohexyloxy)ethyl]-

Cat. No.: B14554698
CAS No.: 61812-55-3
M. Wt: 204.31 g/mol
InChI Key: BLBRFFGNEDJWMZ-UHFFFAOYSA-N
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Description

"Benzene, [1-(cyclohexyloxy)ethyl]-" (hypothetical structure: C₆H₅-O-CH₂CH₂-C₆H₁₁) is a substituted benzene derivative featuring a cyclohexyloxyethyl group. The cyclohexyloxyethyl group introduces steric bulk and lipophilicity, influencing solubility, reactivity, and applications in organic synthesis or pharmaceuticals.

Properties

CAS No.

61812-55-3

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-cyclohexyloxyethylbenzene

InChI

InChI=1S/C14H20O/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3

InChI Key

BLBRFFGNEDJWMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [1-(cyclohexyloxy)ethyl]- typically involves the reaction of benzene with 1-(cyclohexyloxy)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring acts as a nucleophile and the 1-(cyclohexyloxy)ethyl chloride as the electrophile.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar process but optimized for higher yields and purity. This involves the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration.

Types of Reactions:

    Oxidation: Benzene, [1-(cyclohexyloxy)ethyl]- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound into its corresponding cyclohexyl derivative.

    Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, using reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4), respectively.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, elevated temperatures and pressures.

    Substitution: Cl2, HNO3, H2SO4, often in the presence of a catalyst or under controlled temperature conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Cyclohexyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

Benzene, [1-(cyclohexyloxy)ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, [1-(cyclohexyloxy)ethyl]- involves its interaction with molecular targets through various pathways:

    Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, where the electron-rich aromatic ring interacts with electrophiles.

    Nucleophilic Addition: The compound can also participate in nucleophilic addition reactions, particularly at the cyclohexyloxy group, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Structural Analysis

The compound consists of a benzene ring substituted with a 1-(cyclohexyloxy)ethyl chain. Key structural features include:

  • Cyclohexyloxy group : A six-membered cyclohexane ring bonded via an oxygen atom.
  • Ethyl linker : Connects the benzene and cyclohexyloxy groups, enhancing flexibility compared to direct cyclohexyloxy attachment.
  • Molecular formula : Hypothesized as C₁₄H₂₀O (estimated molecular weight: ~204.3 g/mol), differing from simpler analogs like Benzene, (cyclohexyloxy)- (C₁₂H₁₆O, MW 176.25 g/mol) .

Physical and Chemical Properties

Based on analogous compounds:

Property "Benzene, [1-(cyclohexyloxy)ethyl]-" (Estimated) Benzene, 1-(cyclohexyloxy)-4-methyl- Benzene, (cyclohexyloxy)-
Molecular Formula C₁₄H₂₀O C₁₃H₁₈O C₁₂H₁₆O
Molecular Weight (g/mol) 204.3 190.28 176.25
Boiling Point (°C) ~300–310 (estimated) 295–297 Not reported
Melting Point (°C) Not available 31.5–32.5 Not reported
Density (g/cm³) ~0.98–1.02 0.9863 Not reported

The ethyl linker likely increases boiling point compared to Benzene, (cyclohexyloxy)- due to higher molecular weight and reduced volatility.

Comparison with Similar Compounds

Substituted Benzene Derivatives with Cyclohexyloxy Groups

  • Benzene, 1-(cyclohexyloxy)-4-methyl- (CAS 1791-41-9):
    • Features a methyl group at the para position, reducing polarity compared to the ethyl-linked target compound.
    • Lower molecular weight (190.28 vs. ~204.3) results in a marginally lower boiling point (295–297°C vs. ~300–310°C) .
  • Benzene, [(cyclohex-1-en-1-yl)methyl] (C₁₃H₁₆, MW 172.27):
    • Contains a cyclohexenylmethyl group, introducing unsaturation. This reduces stability compared to saturated cyclohexyloxyethyl derivatives .

Ethyl-Substituted Benzene Derivatives

  • Benzeneethanol, alpha-(phenylmethyl)- (CAS 108-98-5, C₁₅H₁₆O): An ethyl alcohol derivative with a benzyl group. The hydroxyl group increases polarity, contrasting with the ether linkage in the target compound .
  • Benzene, 1-ethyl-4-methoxy-2-methyl (C₁₀H₁₄O, MW 150.22):
    • Smaller substituents (ethyl, methoxy, methyl) result in lower molecular weight and boiling point compared to the target compound .

Alkoxy-Substituted Benzene Compounds

  • Benzene, 1-methoxy-3-(methoxyphenylmethyl) (CAS 147678-09-9, C₁₅H₁₆O₂):
    • Dual methoxy groups increase hydrophilicity, whereas the cyclohexyloxyethyl group in the target compound enhances lipophilicity .
  • Benzene, [[(1-methylpentyl)oxy]methyl]- (C₁₃H₂₀O, MW 192.30):
    • A branched alkoxy substituent reduces crystallinity compared to the cyclohexyloxyethyl group .

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